4'-Bromo-4-biphenylboronic Acid

Description

Properties

IUPAC Name |

[4-(4-bromophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGDFJHKPSZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397173 | |

| Record name | 4'-Bromo-4-biphenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480996-05-2 | |

| Record name | 4'-Bromo-4-biphenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic acid (CAS: 480996-05-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-4-biphenylboronic acid is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials. Its structure, featuring a biphenyl core with a bromine atom and a boronic acid group at opposite ends, allows for sequential and selective cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4'-Bromo-4-biphenylboronic acid.

| Property | Value | Reference |

| CAS Number | 480996-05-2 | N/A |

| Molecular Formula | C₁₂H₁₀BBrO₂ | [1] |

| Molecular Weight | 276.92 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | >300 °C | Data for similar compounds suggest a high melting point. |

| Boiling Point | 430.3 ± 47.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water. | General knowledge for boronic acids. |

| Density | 1.50 ± 0.1 g/cm³ | [1] |

Synthesis and Purification

A common synthetic route to 4'-Bromo-4-biphenylboronic acid involves the monolithiation of 4,4'-dibromobiphenyl followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis from 4,4'-Dibromobiphenyl

This protocol outlines a general procedure for the synthesis of 4'-Bromo-4-biphenylboronic acid.

Materials:

-

4,4'-Dibromobiphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 4,4'-dibromobiphenyl (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 4'-Bromo-4-biphenylboronic acid.

Applications in Organic Synthesis

The primary application of 4'-Bromo-4-biphenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the boronic acid with an organic halide or triflate.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4'-Bromo-4-biphenylboronic acid with an aryl halide.

Materials:

-

4'-Bromo-4-biphenylboronic acid (1.2 equivalents)

-

Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask are added the aryl halide, 4'-Bromo-4-biphenylboronic acid, palladium catalyst, and base. The flask is evacuated and backfilled with an inert gas three times.

-

Solvent Addition: The degassed solvent system is added via syringe.

-

Reaction: The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Role in Drug Discovery and Signaling Pathways

Boronic acids are a privileged class of compounds in medicinal chemistry and drug discovery. The boronic acid moiety can act as a transition state analog inhibitor of serine proteases or form reversible covalent bonds with diols present in biological molecules. While specific signaling pathways directly modulated by 4'-Bromo-4-biphenylboronic acid are not extensively documented, its utility lies in the synthesis of more complex molecules that target various pathways. For instance, boronic acid-containing molecules have been shown to inhibit the proteasome, a key regulator of protein degradation, which is a validated target in cancer therapy.[3] Phenylboronic acids, in general, have been investigated for their effects on cancer cell migration by targeting the Rho family of GTP-binding proteins and their downstream effectors.[4]

Spectroscopic Data

While a dedicated, publicly available spectrum for 4'-Bromo-4-biphenylboronic acid (CAS 480996-05-2) is limited, the expected spectral data can be inferred from the analysis of its structure and comparison with closely related compounds like 4-bromophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.8 - 8.2 | d | Protons ortho to the boronic acid group |

| 7.5 - 7.8 | m | Biphenyl protons | |

| 5.0 - 6.0 | br s | B(OH)₂ protons (exchangeable with D₂O) | |

| ¹³C NMR | ~140 | s | Quaternary carbon attached to bromine |

| ~135 | s | Quaternary carbon attached to the other phenyl ring | |

| ~132 | d | CH carbons ortho to bromine | |

| ~128 | d | CH carbons meta to bromine | |

| ~130 | d | CH carbons ortho to the boronic acid group | |

| ~127 | d | CH carbons meta to the boronic acid group | |

| ~130 (broad) | s | Carbon attached to the boronic acid group |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretching (from B(OH)₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600, ~1480 | Medium to Strong | Aromatic C=C stretching |

| ~1350 | Strong | B-O stretching |

| ~1080 | Strong | C-Br stretching |

| 850 - 800 | Strong | para-disubstituted C-H out-of-plane bending |

Mass Spectrometry (MS)

In mass spectrometry, 4'-Bromo-4-biphenylboronic acid is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected Molecular Ion (M⁺): m/z 276 and 278.

-

Key Fragmentation Patterns: Loss of H₂O, loss of B(OH)₂, and cleavage of the biphenyl C-C bond are anticipated fragmentation pathways.

Safety and Handling

4'-Bromo-4-biphenylboronic acid should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. rsc.org [rsc.org]

- 3. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic acid

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide focuses on the fundamental molecular characteristics of 4'-Bromo-4-biphenylboronic acid, a compound of interest in various chemical and pharmaceutical applications.

Core Molecular Data

The essential molecular information for 4'-Bromo-4-biphenylboronic acid is summarized below, providing a clear and concise overview of its composition and mass.

| Property | Value |

| Molecular Formula | C12H10BBrO2[1][2][3] |

| Molecular Weight | 276.92 g/mol [1][2][3] |

This foundational data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic pathways. The presence of bromine and a boronic acid group makes this biphenyl derivative a versatile reagent in cross-coupling reactions and a potential building block in the development of novel therapeutic agents.

While this guide provides the core molecular data for 4'-Bromo-4-biphenylboronic acid, detailed experimental protocols and signaling pathway diagrams are highly specific to individual research studies and applications. For such detailed information, consulting peer-reviewed scientific literature is recommended.

References

An In-depth Technical Guide to the Physical Properties of 4'-Bromo-4-biphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4'-Bromo-4-biphenylboronic acid (CAS No. 480996-05-2). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide summarizes key physical data, provides illustrative experimental protocols, and includes spectroscopic information to facilitate its use in synthesis and analysis.

Core Physical and Chemical Properties

4'-Bromo-4-biphenylboronic acid is a bifunctional organic compound that is widely used in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its structure, featuring a biphenyl backbone with a bromine atom and a boronic acid group, makes it a versatile reagent for the construction of complex molecular architectures.

Table 1: General and Physicochemical Properties of 4'-Bromo-4-biphenylboronic Acid

| Property | Value | Source(s) |

| CAS Number | 480996-05-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀BBrO₂ | [2][4] |

| Molecular Weight | 276.92 g/mol | [2][4] |

| Appearance | White to off-white or light-colored powder/crystals | [5] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2] |

| Boiling Point | 430.3 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | >300 °C | Commercial Supplier Data |

| Flash Point | 214.0 ± 29.3 °C (Predicted) | [2] |

| Refractive Index | 1.650 (Predicted) | [2] |

Table 2: Solubility Profile of 4'-Bromo-4-biphenylboronic Acid (Qualitative)

The quantitative solubility of 4'-Bromo-4-biphenylboronic acid in various organic solvents is not extensively reported in the literature. However, based on the general solubility of boronic acids, a qualitative profile can be inferred. Boronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar solvents.

| Solvent | Expected Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane | Sparingly soluble |

| Hexanes | Insoluble |

| Water | Sparingly soluble to insoluble |

Experimental Protocols

Synthesis of 4'-Bromo-4-biphenylboronic Acid from 4,4'-Dibromobiphenyl

This protocol describes a common method for the synthesis of arylboronic acids from the corresponding aryl bromides.

Materials:

-

4,4'-Dibromobiphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4,4'-dibromobiphenyl (1.0 eq).

-

Dissolve the starting material in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

References

4'-Bromo-4-biphenylboronic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 4'-Bromo-4-biphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Bromo-4-biphenylboronic acid, a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in modulating bacterial communication.

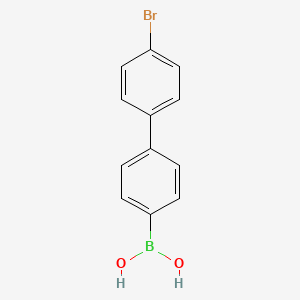

Chemical Structure and IUPAC Name

4'-Bromo-4-biphenylboronic acid is an organoboron compound characterized by a biphenyl scaffold, where one phenyl ring is substituted with a bromine atom and the other with a boronic acid group.

-

IUPAC Name: (4'-bromo-[1,1'-biphenyl]-4-yl)boronic acid[1]

-

Synonyms: 4'-bromobiphenyl-4-boronic acid, 4-Bromobiphenyl-4'-boronic acid, [4-(4-bromophenyl)phenyl]boronic acid[1], 4-(4-Bromophenyl)phenylboronic Acid[2]

-

CAS Number: 480996-05-2[1]

-

Molecular Formula: C₁₂H₁₀BBrO₂[1]

Chemical Structure:

(A 2D representation of the chemical structure of 4'-Bromo-4-biphenylboronic acid)

Physicochemical and Computed Properties

The properties of 4'-Bromo-4-biphenylboronic acid make it suitable for various applications in organic synthesis and medicinal chemistry. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 276.92 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 430.3 °C at 760 mmHg | [3] |

| Flash Point | 214.0 ± 29.3 °C | [3] |

| Refractive Index | 1.650 | [3] |

| Polar Surface Area (PSA) | 40.5 Ų | [3] |

| LogP (XLogP3) | 1.79590 | [3] |

Synthesis and Experimental Protocols

4'-Bromo-4-biphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a representative experimental protocol for a Suzuki-Miyaura reaction utilizing a generic arylboronic acid, which is applicable to 4'-Bromo-4-biphenylboronic acid for the synthesis of more complex biaryl compounds.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl Halide (e.g., an aryl iodide or bromide)

-

4'-Bromo-4-biphenylboronic acid

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or Acetonitrile)

-

Water (for aqueous base solutions)

-

Inert Gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), 4'-Bromo-4-biphenylboronic acid (1.1 equivalents), and the base (2.0 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 1,4-dioxane) and distilled water (if using an aqueous base solution). Stir the mixture for 30 minutes at room temperature.

-

Catalyst Introduction: Add the palladium catalyst (5 mol %) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 70-100 °C) and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS). The reaction is typically complete within 18-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualized Workflows and Mechanisms

Diagrams are provided below to illustrate a key synthetic pathway and a mechanism of action for this compound.

Synthesis via Suzuki Coupling

The following diagram illustrates the catalytic cycle for the synthesis of a substituted biphenyl using 4'-Bromo-4-biphenylboronic acid as a building block.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Inhibition of Bacterial Quorum Sensing

Caption: General mechanism of quorum sensing inhibition.

References

An In-depth Technical Guide to the Synthesis of 4'-Bromo-4-biphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4'-Bromo-4-biphenylboronic acid, a key building block in medicinal chemistry and materials science. The document details established methodologies, including Grignard reactions, lithiation-borylation, and Suzuki coupling, presenting them with detailed experimental protocols and comparative data to aid in method selection and optimization.

Grignard Reaction Route

This classical approach involves the formation of a Grignard reagent from 4-bromobiphenyl, followed by its reaction with a trialkyl borate and subsequent acidic hydrolysis. This method is straightforward and utilizes readily available starting materials.

Experimental Protocol:

Step 1: Preparation of 4-Biphenylylmagnesium Bromide

-

Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled hot under a nitrogen atmosphere.

-

Reagents:

-

Magnesium turnings (1.2 equiv)

-

4-Bromobiphenyl (1.0 equiv)

-

Anhydrous diethyl ether or THF

-

A crystal of iodine (as initiator)

-

-

Procedure:

-

Place the magnesium turnings and the iodine crystal in the flask.

-

Dissolve 4-bromobiphenyl in two-thirds of the anhydrous solvent and place it in the dropping funnel.

-

Add a small portion of the 4-bromobiphenyl solution to the magnesium. The reaction is initiated by gentle warming, evidenced by the disappearance of the iodine color and the onset of reflux.

-

Add the remaining 4-bromobiphenyl solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting greyish-brown solution of 4-biphenylylmagnesium bromide is used directly in the next step.

-

Step 2: Synthesis of 4'-Bromo-4-biphenylboronic acid

-

Reagents:

-

4-Biphenylylmagnesium bromide solution (from Step 1)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous diethyl ether or THF

-

Dilute sulfuric acid

-

-

Procedure:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate in anhydrous ether dropwise, maintaining the temperature below -60 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and slowly add dilute sulfuric acid to hydrolyze the borate ester.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4'-Bromo-4-biphenylboronic acid, which can be purified by recrystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Bromobiphenyl | General Procedure |

| Key Reagents | Magnesium, Triisopropyl borate | General Procedure |

| Solvent | Diethyl ether or THF | General Procedure |

| Reaction Temperature | -78 °C to reflux | General Procedure |

| Reaction Time | 12-16 hours | General Procedure |

| Typical Yield | 60-80% | Estimated from similar preparations |

Lithiation-Borylation Route

This method offers an alternative to the Grignard route, particularly when functional groups incompatible with Grignard reagents are present. It involves the selective monolithiation of 4,4'-dibromobiphenyl followed by borylation. Achieving high selectivity for the mono-lithiated species in a batch process can be challenging, often leading to a mixture of starting material, mono-lithiated, and di-lithiated products. Microflow systems have been shown to significantly improve the selectivity of the monolithiation.[1]

Experimental Protocol (Batch Process):

-

Apparatus: A flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

-

Reagents:

-

4,4'-Dibromobiphenyl (1.0 equiv)

-

n-Butyllithium (1.0 equiv, solution in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous THF

-

Dilute hydrochloric acid

-

-

Procedure:

-

Dissolve 4,4'-dibromobiphenyl in anhydrous THF and cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, keeping the temperature below -70 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After solvent removal, purify the crude product by column chromatography or recrystallization to separate the desired mono-boronic acid from unreacted starting material and the di-boronic acid byproduct.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4,4'-Dibromobiphenyl | [2] |

| Key Reagents | n-Butyllithium, Triisopropyl borate | [2] |

| Solvent | THF | [2] |

| Reaction Temperature | -78 °C | [2] |

| Reaction Time | ~2 hours (lithiation), then overnight | [2] |

| Reported Yield (for p-bromophenylboronic acid) | 69-72% | [2] |

Suzuki Coupling Route

The Suzuki coupling reaction provides a powerful and versatile method for the synthesis of biaryl compounds. For 4'-Bromo-4-biphenylboronic acid, a convergent approach involves the coupling of two functionalized benzene rings. A common strategy is the selective coupling of a dihalogenated benzene with a boronic acid derivative.

Experimental Protocol:

-

Apparatus: A Schlenk flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.

-

Reagents:

-

4-Bromophenylboronic acid pinacol ester (1.1 equiv)

-

1-Bromo-4-iodobenzene (1.0 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium carbonate (2.0 equiv)

-

Toluene/Water (4:1 mixture)

-

-

Procedure:

-

To the Schlenk flask, add 4-bromophenylboronic acid pinacol ester, 1-bromo-4-iodobenzene, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the pinacol ester of 4'-Bromo-4-biphenylboronic acid.

-

The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 4-Bromophenylboronic acid pinacol ester, 1-Bromo-4-iodobenzene | General Suzuki Coupling Protocols |

| Catalyst | Pd(PPh₃)₄ | General Suzuki Coupling Protocols |

| Base | K₂CO₃ | General Suzuki Coupling Protocols |

| Solvent | Toluene/Water | General Suzuki Coupling Protocols |

| Reaction Temperature | 90 °C | General Suzuki Coupling Protocols |

| Reaction Time | 12 hours | General Suzuki Coupling Protocols |

| Typical Yield | 70-90% | Estimated from similar preparations |

Synthesis Route Overview

Caption: Overview of the main synthetic pathways to 4'-Bromo-4-biphenylboronic acid.

Experimental Workflow: Grignard Route

Caption: Step-by-step workflow for the Grignard reaction route.

Logical Relationship: Suzuki Coupling Selectivity

Caption: Rationale for selectivity in the Suzuki coupling using 1-bromo-4-iodobenzene.

References

An In-Depth Technical Guide to the Key Reactive Sites of 4'-Bromo-4-biphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-4-biphenylboronic acid is a bifunctional organic compound of significant interest in the realms of medicinal chemistry, organic synthesis, and materials science. Its strategic importance lies in its possession of two distinct and highly versatile reactive sites: a boronic acid group and a carbon-bromine bond. This unique structural arrangement allows for sequential and site-selective modifications, making it a valuable building block for the construction of complex molecular architectures, including polysubstituted biaryls, which are prevalent motifs in many pharmaceutical agents and functional materials.

This technical guide provides a comprehensive exploration of the key reactive sites of 4'-Bromo-4-biphenylboronic acid. We will delve into the reactivity of the boronic acid moiety, primarily in the context of the Suzuki-Miyaura cross-coupling reaction, and the carbon-bromine bond's utility in similar palladium-catalyzed transformations. Furthermore, we will examine the potential for electrophilic and nucleophilic aromatic substitution on the biphenyl backbone, offering insights into the molecule's broader synthetic utility. This guide is intended to serve as a valuable resource for researchers by providing not only theoretical understanding but also practical, field-proven insights and detailed experimental protocols.

Molecular Structure and Spectroscopic Data

The structure of 4'-Bromo-4-biphenylboronic acid, with its key reactive sites highlighted, is shown below.

Caption: Structure of 4'-Bromo-4-biphenylboronic acid highlighting the C-Br and B(OH)2 reactive sites.

Table 1: Physicochemical and Spectroscopic Data for 4'-Bromo-4-biphenylboronic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀BBrO₂ | [1] |

| Molecular Weight | 276.92 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| CAS Number | 480996-05-2 | [2] |

| Predicted ¹H NMR | δ (ppm): 8.1 (d, 2H), 7.7 (d, 2H), 7.6 (d, 2H), 7.5 (d, 2H), 3.4 (s, 2H, -OH) | |

| Predicted ¹³C NMR | δ (ppm): 143.0, 140.0, 136.0, 132.0, 129.0, 128.0, 127.0, 122.0 | |

| Predicted IR (cm⁻¹) | ~3300 (O-H stretch), ~1600 (C=C stretch), ~1350 (B-O stretch), ~1000 (C-Br stretch) | |

| Predicted MS (m/z) | [M+H]⁺: 277.0030, [M-H]⁻: 274.9885 | [1] |

Key Reactive Site 1: The Boronic Acid Group

The boronic acid moiety [-B(OH)₂] is a cornerstone of modern organic synthesis, primarily due to its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between the biphenyl scaffold and another organic electrophile.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for constructing biaryl and substituted aryl structures. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium complex.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of phosphine ligands (L) is critical; they stabilize the palladium center, influence its reactivity, and prevent the precipitation of palladium black.

-

Base: A base is essential to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The aqueous phase is necessary for the solubility of the inorganic base and to facilitate the formation of the active boronate species.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 4'-Bromo-4-biphenylboronic acid with an aryl bromide. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Materials:

-

4'-Bromo-4-biphenylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 4'-Bromo-4-biphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Key Reactive Site 2: The Carbon-Bromine Bond

The carbon-bromine (C-Br) bond on the 4'-position of the biphenyl system serves as the second key reactive site. As an aryl bromide, it readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it acts as the electrophilic partner.

Reactivity in Suzuki-Miyaura Coupling

The C-Br bond is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the trend: I > Br > Cl.[3] This makes the C-Br bond of 4'-Bromo-4-biphenylboronic acid a reliable handle for introducing a wide range of substituents.

Experimental Protocol: Suzuki-Miyaura Coupling Utilizing the C-Br Bond

This protocol outlines a procedure for the coupling of an arylboronic acid with the C-Br bond of 4'-Bromo-4-biphenylboronic acid.

Materials:

-

4'-Bromo-4-biphenylboronic acid (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., Cs₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube, combine 4'-Bromo-4-biphenylboronic acid, the arylboronic acid, and the base.

-

Purge the tube with an inert gas.

-

Add the palladium catalyst and the solvent.

-

Heat the mixture (typically to 90-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired terphenyl derivative.

Reactivity of the Biphenyl Core: Electrophilic and Nucleophilic Aromatic Substitution

Beyond the two primary reactive sites, the biphenyl backbone of 4'-Bromo-4-biphenylboronic acid can potentially undergo electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The biphenyl system is generally more reactive towards electrophiles than benzene itself. The existing substituents, the bromo and boronic acid groups, will direct incoming electrophiles. The bromine atom is an ortho-, para-directing deactivator, while the boronic acid group is a meta-directing deactivator. The interplay of these directing effects can lead to a mixture of products. For instance, in an electrophilic nitration, substitution is expected to occur at positions ortho to the bromine and meta to the boronic acid.[4][5][6][7][8][9]

Caption: Directing effects of the bromo and boronic acid groups in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA)

Aryl halides are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In 4'-Bromo-4-biphenylboronic acid, the absence of such activating groups makes direct nucleophilic displacement of the bromide challenging under standard conditions. However, under forcing conditions or with the use of specific catalysts (e.g., copper-catalyzed amination), nucleophilic substitution at the C-Br bond may be possible.[10][11]

Synthesis of 4'-Bromo-4-biphenylboronic Acid

A common synthetic route to 4'-Bromo-4-biphenylboronic acid involves the monolithiation of 4,4'-dibromobiphenyl followed by reaction with a borate ester.[12]

Experimental Protocol: Synthesis from 4,4'-Dibromobiphenyl

Materials:

-

4,4'-Dibromobiphenyl

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 4,4'-dibromobiphenyl (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.0 equivalent) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.1 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for the preparation of 4'-Bromo-4-biphenylboronic acid.

Conclusion

4'-Bromo-4-biphenylboronic acid is a highly valuable and versatile building block in modern organic synthesis. Its two key reactive sites, the boronic acid group and the carbon-bromine bond, provide orthogonal handles for the sequential construction of complex molecular frameworks through well-established palladium-catalyzed cross-coupling reactions. Understanding the distinct reactivity of these sites, as well as the potential for further functionalization of the biphenyl core, empowers researchers to strategically design and execute efficient synthetic routes towards novel pharmaceuticals and advanced materials. The protocols and mechanistic insights provided in this guide serve as a foundation for the effective utilization of this important synthetic intermediate.

References

- 1. PubChemLite - 4'-bromo-4-biphenylboronic acid (contains varying amounts of anhydride) (C12H10BBrO2) [pubchemlite.lcsb.uni.lu]

- 2. 480996-05-2|4'-Bromo-4-biphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. chm.uri.edu [chm.uri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic chemistry (protonation, nitration, bromination) of crowded (Z)-2,2,5,5-tetramethyl-3,4-diphenylhex-3-ene; formation of phenanthrenium ions by facial ring protonation/transannular cyclization in superacid media; p,p-dinitration and p,p-dibromination with NO2+BF4– and Br2–SO2 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of 4'-Bromo-4-biphenylboronic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Bromo-4-biphenylboronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility trends based on analogous compounds, primarily phenylboronic acid. Crucially, it provides detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications. A thorough understanding of solubility is essential for the effective use of 4'-Bromo-4-biphenylboronic acid in organic synthesis, particularly in cross-coupling reactions, as well as in drug discovery and materials science.

Physicochemical Properties

| Property | Value |

| CAS Number | 480996-05-2[1][2][3] |

| Molecular Formula | C₁₂H₁₀BBrO₂[1][2][3] |

| Molecular Weight | 276.92 g/mol [1][2][3] |

| Appearance | White to pale yellow crystal/powder |

| XLogP3 | 1.79590[2] |

| Density | 1.5 ± 0.1 g/cm³[2] |

| Boiling Point | 430.3°C at 760 mmHg[2] |

Expected Solubility Profile

It is anticipated that 4'-Bromo-4-biphenylboronic acid will be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols such as methanol and ethanol.[5] Its solubility is expected to be moderate in ethers like tetrahydrofuran (THF) and lower in less polar solvents such as chloroform.[6] In nonpolar solvents like hexanes and methylcyclohexane, the solubility is predicted to be very low.[4][6]

It is important to note that the solubility of boronic acids can be complicated by their tendency to form cyclic anhydrides, known as boroxines, through dehydration.[4] This equilibrium can be influenced by the solvent and the presence of water, which in turn can affect solubility measurements.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common methods: the dynamic (or synthetic) method and the thermodynamic (or shake-flask) method.[4][7][8][9][10]

Dynamic Method for Solubility Determination

This method involves observing the temperature at which a known composition of a solid-liquid mixture becomes a single homogeneous phase upon controlled heating.[4]

Materials and Equipment:

-

4'-Bromo-4-biphenylboronic acid

-

Selected organic solvents (e.g., acetone, acetonitrile, methanol, THF, DMSO, DMF)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector to observe turbidity

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 4'-Bromo-4-biphenylboronic acid and the chosen solvent into the jacketed glass vessel.[4]

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., at a rate of 0.3 K·h⁻¹).[4][8]

-

Equilibrium Point Determination: Continuously monitor the mixture for the disappearance of turbidity. The temperature at which the last solid particles dissolve is recorded as the solid-liquid equilibrium point.[6][8]

-

Data Analysis: Repeat this process with different known compositions of the solute and solvent to construct a solubility curve as a function of temperature.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[7]

Materials and Equipment:

-

4'-Bromo-4-biphenylboronic acid

-

Vials of the selected organic solvents

-

Shaker or agitator in a temperature-controlled environment

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid 4'-Bromo-4-biphenylboronic acid to a series of vials, each containing a known volume of a different organic solvent. It is crucial that an excess of the solid remains.[7]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Quantification: Prepare a series of standard solutions of known concentrations of 4'-Bromo-4-biphenylboronic acid in the respective organic solvents. Analyze both the standards and the filtered supernatant samples using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[7]

-

Data Analysis: Construct a calibration curve from the standards. Use the calibration curve to determine the concentration of 4'-Bromo-4-biphenylboronic acid in the saturated supernatant samples. This concentration represents the thermodynamic solubility.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the thermodynamic solubility of 4'-Bromo-4-biphenylboronic acid.

Caption: Workflow for Thermodynamic Solubility Determination.

Applications in Drug Development

Boronic acids are crucial in modern pharmaceutical synthesis, largely due to their application in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[11][12] This reaction is instrumental in constructing the complex molecular architectures found in many drug candidates.[11] 4'-Bromo-4-biphenylboronic acid, with its biphenyl scaffold, serves as a valuable building block for synthesizing molecules with potential therapeutic activities.[13] The boronic acid group itself has gained significant interest in medicinal chemistry, with several FDA-approved drugs containing this moiety for indications including cancer and infectious diseases.[12][14][15] Understanding the solubility of this compound is therefore critical for its effective use in both synthetic and medicinal chemistry research.

References

- 1. 480996-05-2|4'-Bromo-4-biphenylboronic acid|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 480996-05-2 | 4'-Bromo-4-biphenylboronic acid - AiFChem [aifchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 4'-Bromo-4-biphenylboronic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth overview of high-purity 4'-Bromo-4-biphenylboronic acid, a key building block in modern organic synthesis, particularly for the development of novel pharmaceutical compounds. It covers commercial suppliers, key technical specifications, and principal applications, with a focus on providing practical information for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Product Specifications

High-purity 4'-Bromo-4-biphenylboronic acid (CAS No. 480996-05-2) is available from a range of commercial chemical suppliers. Purity levels are typically offered at ≥97% or ≥98% to meet the stringent requirements of pharmaceutical and materials science research. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of 4'-Bromo-4-biphenylboronic Acid

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| BLD Pharm | - | 480996-05-2 | C12H10BBrO2 | 276.92 |

| JHECHEM CO LTD | - | 480996-05-2 | C12H10BBrO2 | 276.92 |

| TCI Chemicals | - | 480996-05-2 | C12H10BBrO2 | 276.92 |

| Synblock | ≥98% | 480996-05-2 | C12H10BBrO2 | 276.92 |

| Alfa Chemistry | ≥96% | 480996-05-2 | C12H10BBrO2 | 276.92 |

Table 2: Physicochemical Properties of 4'-Bromo-4-biphenylboronic Acid

| Property | Value | Reference |

| Appearance | White to off-white powder or crystals | General supplier data |

| Melting Point | Not specified | - |

| Boiling Point | 430.3 ± 47.0 °C at 760 mmHg | ECHEMI |

| Density | 1.5 ± 0.1 g/cm³ | ECHEMI |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | General chemical knowledge |

While a specific Certificate of Analysis for 4'-Bromo-4-biphenylboronic acid is not publicly available, a representative Certificate of Analysis for the related compound, 4-Bromophenylboronic acid, from a major supplier indicates that quality control typically includes assessment of appearance, purity by a technique like HPLC, and confirmation of structure by infrared (IR) spectroscopy.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

4'-Bromo-4-biphenylboronic acid is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures that are common motifs in pharmaceuticals and advanced materials.

The boronic acid functional group on one phenyl ring and the bromine atom on the other make this molecule an ideal bifunctional building block. It can participate in sequential or orthogonal Suzuki-Miyaura couplings to construct elaborate molecular architectures.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the bromo-functionalized part of a molecule) to form an organopalladium(II) complex.

-

Transmetalation: The organoboron compound (the boronic acid) reacts with a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) complex, replacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the desired biaryl product, and the palladium(0) catalyst is regenerated.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide and a boronic acid, which can be adapted for 4'-Bromo-4-biphenylboronic acid.

Materials:

-

Aryl halide (e.g., 4'-Bromo-4-biphenylboronic acid, if used as the halide component)

-

Boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using an aqueous base solution)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst (0.01-0.05 mmol) to the flask.

-

Add the anhydrous solvent (e.g., 10 mL of 1,4-dioxane) and, if applicable, water (e.g., 2 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

This technical guide provides a foundational understanding of high-purity 4'-Bromo-4-biphenylboronic acid for its effective application in research and development. For specific applications, it is recommended to consult detailed synthetic procedures in the peer-reviewed literature and to obtain lot-specific data from the chosen commercial supplier.

The Advent of a Key Synthetic Building Block: The Discovery and First Synthesis of 4'-Bromo-4-biphenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of asymmetrically substituted biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to materials science. Among the vast array of synthetic intermediates, 4'-bromo-4-biphenylboronic acid stands out as a particularly versatile building block. Its structure incorporates a boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, and a bromine atom, which can participate in a second, distinct coupling reaction. This dual functionality allows for the sequential and controlled introduction of different substituents, making it a valuable tool in the synthesis of complex organic molecules.

While a singular, seminal publication detailing the "first" synthesis of 4'-bromo-4-biphenylboronic acid is not readily apparent in a survey of the chemical literature, its preparation can be logically deduced from well-established organometallic principles that were being refined in the mid to late 20th century. The most plausible and efficient early synthesis would have involved the selective monolithiation of a readily available symmetric precursor, 4,4'-dibromobiphenyl, followed by quenching with a boron electrophile. This approach leverages the slight difference in reactivity of the two bromine atoms upon initial lithiation, allowing for the targeted formation of the desired unsymmetrical product.

This technical guide outlines a representative first synthesis of 4'-bromo-4-biphenylboronic acid based on this logical synthetic route. It provides detailed experimental protocols, quantitative data, and visualizations to offer a comprehensive understanding of its preparation.

Physicochemical Properties and Stoichiometry

A successful synthesis begins with a thorough understanding of the properties of the reactants and products, as well as the stoichiometry of the reaction.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00[1][2] | White to off-white crystalline solid | 92-86-4[1] |

| 4'-Bromo-4-biphenylboronic acid | C₁₂H₁₀BBrO₂ | 276.92[2][3] | White to off-white powder or crystal[4] | 480996-05-2[3][5] |

Table 2: Stoichiometry for the Synthesis of 4'-Bromo-4-biphenylboronic Acid

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4,4'-Dibromobiphenyl | 312.00 | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 1.0 - 1.1 |

| Triisopropyl borate | 188.08 | 1.1 - 1.2 |

| Hydrochloric Acid (HCl) | 36.46 | Excess (for workup) |

Experimental Protocol: A Plausible First Synthesis

The following protocol details a likely method for the first synthesis of 4'-bromo-4-biphenylboronic acid, adapted from established procedures for the synthesis of arylboronic acids from aryl halides.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel

-

Schlenk line or other inert atmosphere setup

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Standard laboratory glassware for workup and purification

-

4,4'-Dibromobiphenyl

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes)

-

Triisopropyl borate

-

2M Hydrochloric acid

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried three-necked round-bottom flask is charged with 4,4'-dibromobiphenyl (1.0 eq.). The flask is evacuated and backfilled with dry nitrogen. Anhydrous THF is added via cannula to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes (1.05 eq.) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. A color change to a deep red or orange is typically observed, indicating the formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate (1.1 eq.) is added dropwise to the reaction mixture at -78 °C. The rate of addition should be controlled to maintain the low temperature. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours, and then allowed to warm to room temperature overnight with continued stirring.

-

Workup and Hydrolysis: The reaction is quenched by the slow addition of 2M hydrochloric acid, with cooling in an ice bath. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude 4'-bromo-4-biphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene, to yield the final product as a white to off-white solid.

Characterization of 4'-Bromo-4-biphenylboronic Acid

The structure and purity of the synthesized 4'-bromo-4-biphenylboronic acid would be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified product would be determined and compared to literature values.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of doublets in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals would correspond to the 8 aromatic protons. A broad singlet corresponding to the two hydroxyl protons of the boronic acid group would also be expected, which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 12 distinct signals for the 12 carbon atoms of the biphenyl backbone, unless there is accidental peak overlap. The carbon atom attached to the boron atom typically appears at a lower field and may be broader or have a lower intensity. The carbon atom attached to the bromine atom would also show a characteristic chemical shift.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the overall experimental workflow for the synthesis of 4'-bromo-4-biphenylboronic acid.

Caption: Experimental workflow for the synthesis of 4'-bromo-4-biphenylboronic acid.

This guide provides a comprehensive overview of a plausible first synthesis of 4'-bromo-4-biphenylboronic acid. The detailed protocol and structured data are intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to understand and potentially replicate the preparation of this important synthetic intermediate.

References

- 1. 4,4'-Dibromobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 2. 4,4'-Dibromobiphenyl | C12H8Br2 | CID 7110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4'-Bromo-4-biphenylboronic Acid | 480996-05-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 480996-05-2|4'-Bromo-4-biphenylboronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic Acid and its Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Bromo-4-biphenylboronic acid, a versatile building block in organic synthesis, medicinal chemistry, and materials science. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its activity as a quorum sensing inhibitor. The guide also addresses the formation and properties of its anhydride form, 2,4,6-tris(4'-bromo-[1,1'-biphenyl]-4-yl)boroxin.

Core Concepts: Chemical and Physical Properties

4'-Bromo-4-biphenylboronic acid is a bifunctional organic compound featuring a biphenyl backbone with a bromine atom and a boronic acid moiety at opposing ends. This substitution pattern makes it an invaluable reagent for the controlled, stepwise synthesis of complex molecular architectures.

Quantitative Data for 4'-Bromo-4-biphenylboronic Acid

The following table summarizes the key physicochemical properties of 4'-Bromo-4-biphenylboronic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀BBrO₂ | [1][2] |

| Molecular Weight | 276.92 g/mol | [1][2] |

| CAS Number | 480996-05-2 | [1][2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | >300 °C | Data for a similar compound, 4-Biphenylboronic acid, is 232-245 °C[3]. Specific data for the title compound is not consistently available. |

| Boiling Point | 430.3 ± 47.0 °C (Predicted) | |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO). Insoluble in water. | Data for the similar 4-Bromophenylboronic acid[4]. |

Spectroscopic Data

The following tables outline the characteristic spectral data for 4'-Bromo-4-biphenylboronic acid, crucial for its identification and characterization. Note: Specific experimental spectra for 4'-Bromo-4-biphenylboronic acid are not widely published. The data below is based on predicted values and data from structurally similar compounds such as 4-bromophenylboronic acid and 4-biphenylboronic acid.

¹H NMR (Nuclear Magnetic Resonance) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 (br s) | Broad Singlet | 2H | B(OH)₂ |

| ~7.8 (d) | Doublet | 2H | Ar-H ortho to B(OH)₂ |

| ~7.6 (m) | Multiplet | 4H | Ar-H |

| ~7.5 (d) | Doublet | 2H | Ar-H ortho to Br |

¹³C NMR (Nuclear Magnetic Resonance) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Ar-C attached to other ring |

| ~140 | Ar-C attached to other ring |

| ~135 | Ar-C ortho to B(OH)₂ |

| ~132 | Ar-C ortho to Br |

| ~129 | Ar-C meta to Br |

| ~127 | Ar-C meta to B(OH)₂ |

| ~122 | Ar-C-Br |

| broad signal | Ar-C-B(OH)₂ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (from boronic acid, often as H-bonded dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1080 | Strong | C-Br stretch |

| ~1000 | Strong | B-C stretch |

Mass Spectrometry (MS) Data

| m/z | Assignment |

| 276/278 | [M]⁺ molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| 258/260 | [M-H₂O]⁺ |

| 197 | [M-Br]⁺ |

The Anhydride Form: Boroxine

Boronic acids, including 4'-Bromo-4-biphenylboronic acid, can undergo a reversible dehydration reaction to form a six-membered cyclic anhydride known as a boroxine.[5][6][7] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.

The anhydride of 4'-Bromo-4-biphenylboronic acid is 2,4,6-tris(4'-bromo-[1,1'-biphenyl]-4-yl)boroxin .

Formation and Equilibrium of Boroxine

The formation of boroxine from the corresponding boronic acid is an entropically driven process, involving the elimination of three molecules of water.[5][8]

Caption: Reversible equilibrium between 4'-Bromo-4-biphenylboronic acid and its boroxine anhydride.

Commercial samples of 4'-Bromo-4-biphenylboronic acid often contain varying amounts of this anhydride. For reactions sensitive to the exact stoichiometry of the boronic acid, it may be necessary to hydrolyze the boroxine back to the monomeric acid form by treatment with water.

Properties of 2,4,6-tris(4'-bromo-[1,1'-biphenyl]-4-yl)boroxin

| Property | Value | Reference |

| Molecular Formula | C₃₆H₂₄B₃Br₃O₃ | [9] |

| Molecular Weight | 788.52 g/mol | Calculated from monomer |

| IUPAC Name | 2,4,6-tris(4'-bromo-[1,1'-biphenyl]-4-yl)-1,3,5,2,4,6-trioxatriborinane | [9] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 4'-Bromo-4-biphenylboronic acid and a representative application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4'-Bromo-4-biphenylboronic Acid

This protocol is adapted from general procedures for the synthesis of arylboronic acids from the corresponding aryl bromides, such as the synthesis of 4-biphenylboronic acid from 4-bromobiphenyl.[3] The starting material for this specific synthesis would be 4,4'-dibromobiphenyl.

Caption: Workflow for the synthesis of 4'-Bromo-4-biphenylboronic acid.

Materials:

-

4,4'-Dibromobiphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4,4'-dibromobiphenyl (1.0 equivalent). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0-1.1 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.

-

Borylation: Triisopropyl borate (1.1-1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.

-

Work-up: The reaction is quenched by the slow, dropwise addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 30-60 minutes at room temperature to ensure complete hydrolysis of the boronate ester.

-

Extraction and Purification: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford 4'-Bromo-4-biphenylboronic acid as a solid.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of 4'-Bromo-4-biphenylboronic acid with an aryl halide, for example, 2-bromoanisole. This reaction is a powerful method for the formation of carbon-carbon bonds.[3][10][11]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4'-Bromo-4-biphenylboronic acid (1.0-1.2 equivalents)

-

Aryl halide (e.g., 2-bromoanisole, 1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., aqueous Potassium Carbonate [K₂CO₃] 2M solution, 2.0-3.0 equivalents)

-

Degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a Schlenk flask or a round-bottom flask fitted with a condenser, add 4'-Bromo-4-biphenylboronic acid, the aryl halide, and the palladium catalyst.

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Base Addition: The degassed solvent is added, followed by the aqueous base solution.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure cross-coupled product.

Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4'-Bromo-4-biphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][10] Its structure allows it to act as a versatile building block. The boronic acid moiety can react with an aryl halide or triflate, and the bromo group can subsequently undergo another coupling reaction, enabling the synthesis of complex, extended π-conjugated systems. These systems are of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials.

Inhibition of Quorum Sensing

It is hypothesized that 4'-Bromo-4-biphenylboronic acid may interfere with this pathway by competing with the natural furanosyl borate diester for binding to the LuxP/LuxQ receptor complex, thereby inhibiting the downstream signaling cascade.

Conclusion

4'-Bromo-4-biphenylboronic acid is a highly valuable and versatile reagent in modern organic chemistry. Its bifunctional nature allows for the strategic and controlled synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which has significant implications for the development of novel materials with tailored electronic and optical properties. Furthermore, its demonstrated activity as a quorum sensing inhibitor opens up exciting avenues for the development of new anti-infective agents that may circumvent the growing problem of antibiotic resistance. A thorough understanding of its properties, including the equilibrium with its boroxine anhydride form, is crucial for its effective application in both academic research and industrial drug development.

References

- 1. 480996-05-2 | 4'-Bromo-4-biphenylboronic acid - AiFChem [aifchem.com]

- 2. China 4'-Bromo-4-biphenylboronic Acid 480996-05-2 [chinachemnet.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boroxin, tris(4-bromophenyl)- | C18H12B3Br3O3 | CID 635923 - PubChem [pubchem.ncbi.nlm.nih.gov]